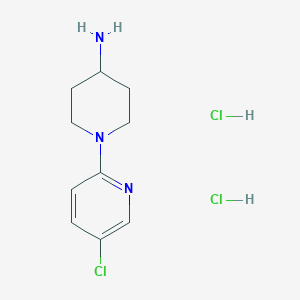

1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride

Description

1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride is a synthetic organic compound featuring a piperidine core substituted with a 5-chloropyridin-2-yl group at the 1-position and an amine group at the 4-position, with two hydrochloride counterions. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of modulators for ion channels (e.g., Kv1.5 potassium channels) and other therapeutic targets . Its structural versatility allows for modifications that influence solubility, bioavailability, and receptor binding affinity.

Properties

IUPAC Name |

1-(5-chloropyridin-2-yl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3.2ClH/c11-8-1-2-10(13-7-8)14-5-3-9(12)4-6-14;;/h1-2,7,9H,3-6,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSDFCCXSUIRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Curtius Rearrangement-Based Synthesis (Patent CN106432232A)

An innovative method involves the synthesis of related piperidinyl pyridine derivatives via:

- Protection of 4-piperidone hydrochloride with di-tert-butyl dicarbonate to form N-tert-butoxycarbonyl-4-piperidone.

- Reduction amination to yield 4-amino-1-t-butoxycarbonylpiperidine.

- Coupling with halogenated pyridine carboxylic acids (where halogen X = F, Cl, Br, I).

- Curtius rearrangement with an azide reagent to form the target heterocyclic compound.

- Final deprotection and salt formation steps.

This method is characterized by:

- Mild reaction conditions.

- High yields.

- Safety and environmental friendliness.

- Industrial scalability.

The detailed steps include careful control of molar ratios, reaction times (typically 3-8 hours for reduction amination), and pH adjustments during workup to optimize purity and yield.

Chemical Reaction Analysis Relevant to Preparation

- Oxidation: The compound can be selectively oxidized to N-oxides using oxidants like potassium permanganate or hydrogen peroxide, which may be useful for derivative synthesis or purification.

- Reduction: Lithium aluminum hydride and other hydride donors can reduce the compound to amine derivatives, facilitating structural modifications.

- Substitution: The chlorine atom on the pyridine ring is reactive toward nucleophilic substitution, allowing for the introduction of various nucleophiles (amines, thiols, alkoxides), which can be exploited in synthetic diversification.

- Hydrolysis: Under acidic or basic conditions, hydrolysis can cleave certain bonds to yield carboxylic acids and amines, useful in intermediate transformations.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Coupling agent | EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Efficient activation of carboxylic acid |

| Solvents | DMF, DCM, methanol, ethanol | Choice depends on scale and reactivity |

| Amination source | Ammonia or primary/secondary amines | Controls substitution at piperidine 4-position |

| Temperature | Room temperature to reflux | Reaction dependent |

| Reaction time | 3-8 hours (amination step) | Optimized for yield |

| Salt formation | Concentrated HCl, room temperature | Produces dihydrochloride salt |

| Yield | Typically moderate to high (exact values depend on conditions) | Industrial optimization can improve yields |

Research Findings and Industrial Considerations

- Industrial synthesis emphasizes continuous flow reactors and automation to maintain consistent quality and high throughput.

- The synthetic methods avoid harsh reagents and conditions to minimize hazardous waste and improve safety.

- The dihydrochloride salt form is preferred for its enhanced stability and ease of handling in pharmaceutical applications.

- The compound’s synthetic intermediates are versatile building blocks for further medicinal chemistry elaborations.

Chemical Reactions Analysis

1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to 1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride exhibit significant anticancer properties. For instance, modifications of piperidine derivatives have shown potential in targeting BCL6, a protein associated with various cancers. The optimization of these compounds led to increased binding affinity and potency against cancer cell lines, suggesting a promising therapeutic avenue for cancer treatment .

-

Neurological Disorders

- The compound's structural features allow it to interact with neurotransmitter systems, making it a candidate for treating neurological disorders such as Alzheimer's disease. Research has demonstrated that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative processes. This inhibition can enhance cholinergic signaling, which is beneficial in managing symptoms of Alzheimer's disease .

-

Mental Health Applications

- Investigations into the effects of similar compounds on mental health disorders have shown promise in treating conditions like post-traumatic stress disorder (PTSD). The ability of these compounds to modulate neurotransmitter systems may contribute to their efficacy in alleviating symptoms associated with PTSD .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps, often focusing on the modification of the piperidine ring to enhance biological activity. Various synthetic routes have been explored to optimize yield and purity, with detailed experimental outcomes documented in recent literature .

Case Study 1: Anticancer Efficacy

A study published in Nature reported the synthesis of a series of piperidine derivatives, including this compound, which demonstrated significant anti-proliferative effects on B-cell lymphoma cells. The compound was found to induce apoptosis through the degradation of BCL6, leading to decreased cell viability .

Case Study 2: Alzheimer's Disease Model

In a preclinical model for Alzheimer's disease, researchers administered a piperidine derivative similar to this compound. Results showed improved cognitive function and reduced amyloid plaque formation in treated animals compared to controls. These findings suggest potential therapeutic benefits for cognitive enhancement .

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it has been shown to act as an inhibitor of G-protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. By inhibiting these receptors, the compound can alter signal transduction pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Notes:

- Chloropyridinyl derivatives (e.g., target compound and ) exhibit enhanced lipophilicity and binding affinity to biological targets compared to methoxyphenyl or benzyl analogs, making them suitable for central nervous system (CNS) drug candidates .

- Pyrimidinyl-substituted analogs (e.g., ) are often employed in agrochemicals due to their stability and pesticidal activity .

Biological Activity

1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-chloropyridine moiety, contributing to its unique biological profile. Its structural formula is represented as follows:

This structure allows for interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

This compound exhibits its biological activity primarily through:

- Inhibition of G-protein-coupled receptors (GPCRs) : The compound has been shown to modulate the activity of GPCRs, which are critical for numerous physiological processes. By inhibiting these receptors, it can alter signal transduction pathways, potentially leading to therapeutic effects in conditions such as diabetes and neurodegenerative diseases .

- Enzyme inhibition : It acts as an inhibitor for various enzymes involved in metabolic processes, which may contribute to its potential in treating metabolic disorders .

1. Neurological Disorders

Research indicates that this compound may have applications in treating neurological disorders. For instance:

- Dopamine Receptor Modulation : The compound has been studied for its effects on dopamine receptors, which are implicated in psychiatric disorders. Its selective action on dopamine receptor subtypes could provide avenues for developing treatments for conditions like schizophrenia or Parkinson's disease .

2. Diabetes Management

The compound has garnered attention as a potential GPR119 agonist , stimulating insulin release and incretin secretion, which are crucial for glucose homeostasis. This mechanism positions it as a candidate for managing type 2 diabetes .

3. Anticancer Activity

Initial studies suggest that this compound may exhibit anticancer properties. It has shown promise in inducing apoptosis in certain cancer cell lines, indicating potential use as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain reflux temperatures (±2°C) to minimize side reactions.

- Catalyst Selection : Use palladium on carbon (Pd/C) for selective hydrogenation .

- Purity Monitoring : Employ HPLC or LC-MS to track intermediate purity and adjust stoichiometry .

How can computational models like PASS predict the biological activity of this compound, and what are their limitations?

Advanced

The Prediction of Activity Spectra for Substances (PASS) algorithm estimates bioactivity based on structural descriptors. For this compound:

- Predicted Activities : Antagonism of serotonin receptors (5-HT₃, 5-HT₆) and kinase inhibition (e.g., JAK2, EGFR) due to its piperidine-pyridine scaffold .

- Limitations :

- False Positives : Overestimation of kinase affinity due to halogen interactions.

- Lack of Solubility Data : PASS does not account for pharmacokinetic properties like solubility or metabolic stability.

Validation : Cross-check predictions with experimental assays (e.g., radioligand binding assays for 5-HT receptors) .

What spectroscopic techniques are critical for structural characterization?

Q. Basic

- NMR : ¹H/¹³C NMR to confirm piperidine ring conformation and chlorine substitution patterns (e.g., δ ~2.5–3.5 ppm for piperidine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H⁺] at m/z 260.08 for the free base) .

- X-ray Crystallography : Resolve dihydrochloride salt formation and hydrogen-bonding networks .

How can contradictions in reported binding affinities from different studies be resolved?

Advanced

Discrepancies often arise from assay conditions or target isoforms. Mitigation strategies include:

- Standardized Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics under controlled pH and ionic strength .

- Orthogonal Validation : Pair biochemical assays (e.g., ELISA) with cellular functional assays (e.g., cAMP modulation for GPCR targets) .

- Meta-Analysis : Compare data across studies using tools like ChemBL or PubChem BioAssay .

What experimental designs elucidate interactions with biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., EGFR T790M mutant) .

- Mutagenesis Studies : Introduce point mutations (e.g., Lys→Ala in kinase catalytic sites) to validate docking predictions .

- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution for mechanistic insights .

What factors influence the compound’s stability under storage and experimental conditions?

Q. Basic

- pH Sensitivity : Degrades in alkaline conditions (pH >8); store in acidic buffers (pH 4–6) .

- Light Exposure : Protect from UV light to prevent piperidine ring oxidation .

- Temperature : Store at –20°C in anhydrous DMSO or lyophilized form to avoid hydrolysis .

How can in vitro and in vivo toxicity profiles be systematically assessed?

Q. Advanced

- In Vitro :

- In Vivo :

How does this compound compare structurally and functionally to analogs?

Q. Advanced

| Compound Name | Key Structural Features | Biological Activity | Reference |

|---|---|---|---|

| 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride | Pyrimidine core, chloro substitution | Kinase inhibition (IC₅₀ = 0.8 µM) | |

| N-Phenylpiperidin-4-amine dihydrochloride | Phenyl substitution | Dopamine D2 receptor antagonism | |

| 4-(3-Fluorophenyl)pyrimidine derivative | Fluorine-enhanced lipophilicity | Antipsychotic activity in rodents |

What strategies improve aqueous solubility for in vivo studies?

Q. Basic

- Co-Solvents : Use 10–20% PEG-400 or cyclodextrin inclusion complexes .

- Salt Forms : Explore alternative counterions (e.g., citrate instead of HCl) .

- Prodrug Design : Introduce phosphate esters for transient solubility .

How should researchers validate conflicting literature data on metabolic pathways?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.